molecular formula C14H11FO4S B6409122 4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261935-58-3

4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409122
CAS No.: 1261935-58-3
M. Wt: 294.30 g/mol
InChI Key: VGZRBFQBWCIDCO-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid is an organic compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzoic acid moiety

Properties

IUPAC Name

4-fluoro-3-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZRBFQBWCIDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691618
Record name 6-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-58-3
Record name 6-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom and the methylsulfonyl group can enhance its binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(methylsulfonyl)benzoic acid: Similar structure but lacks the additional phenyl group.

    3-Fluoro-4-(methylsulfonyl)benzoic acid: Positional isomer with different substitution pattern.

    4-Fluoro-3-(methylsulfonyl)phenylacetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.

Uniqueness

4-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a fluorine atom, a methylsulfonyl group, and a benzoic acid moiety provides a distinct chemical profile that can be leveraged in various applications .

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